molecular formula C9H9F2NO2 B6256657 ethyl 2-(3,5-difluoropyridin-2-yl)acetate CAS No. 940933-44-8

ethyl 2-(3,5-difluoropyridin-2-yl)acetate

Cat. No.: B6256657
CAS No.: 940933-44-8
M. Wt: 201.2
InChI Key:
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Description

Ethyl 2-(3,5-difluoropyridin-2-yl)acetate is a fluorinated organic compound with the molecular formula C9H9F2NO2 This compound is characterized by the presence of a pyridine ring substituted with two fluorine atoms at the 3 and 5 positions, and an ethyl acetate group at the 2 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(3,5-difluoropyridin-2-yl)acetate typically involves the reaction of 3,5-difluoropyridine with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction. The general reaction scheme is as follows:

3,5-difluoropyridine+ethyl bromoacetateK2CO3,DMF,Δethyl 2-(3,5-difluoropyridin-2-yl)acetate\text{3,5-difluoropyridine} + \text{ethyl bromoacetate} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}, \Delta} \text{this compound} 3,5-difluoropyridine+ethyl bromoacetateK2​CO3​,DMF,Δ​ethyl 2-(3,5-difluoropyridin-2-yl)acetate

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to enhance the reaction efficiency and yield. The use of automated systems for reagent addition and temperature control can further improve the reproducibility and safety of the process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3,5-difluoropyridin-2-yl)acetate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The fluorine atoms on the pyridine ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents would depend on the desired transformation.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents such as tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO).

    Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH) in water or aqueous ethanol.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4).

Major Products Formed

    Nucleophilic Substitution: Substituted pyridine derivatives.

    Hydrolysis: 2-(3,5-difluoropyridin-2-yl)acetic acid.

    Oxidation and Reduction: Various oxidized or reduced forms of the original compound, depending on the specific reaction conditions.

Scientific Research Applications

Ethyl 2-(3,5-difluoropyridin-2-yl)acetate has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated organic molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored as a precursor for the development of pharmaceutical compounds with improved pharmacokinetic properties due to the presence of fluorine atoms.

    Industry: Utilized in the development of agrochemicals and materials with enhanced chemical stability and performance.

Mechanism of Action

The mechanism of action of ethyl 2-(3,5-difluoropyridin-2-yl)acetate depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of fluorine atoms can enhance the binding affinity and selectivity of the compound for its target, thereby influencing its biological effects.

Comparison with Similar Compounds

Ethyl 2-(3,5-difluoropyridin-2-yl)acetate can be compared with other fluorinated pyridine derivatives, such as:

  • Ethyl 2-(2-fluoropyridin-3-yl)acetate
  • Ethyl 2-(3,5-dimethylpyridin-2-yl)acetate
  • Ethyl 2-(3,4-difluoropyridin-2-yl)acetate

These compounds share similar structural features but differ in the position and number of fluorine atoms or other substituents on the pyridine ring. The unique substitution pattern of this compound imparts distinct chemical and biological properties, making it a valuable compound for specific research and industrial applications.

Properties

CAS No.

940933-44-8

Molecular Formula

C9H9F2NO2

Molecular Weight

201.2

Purity

95

Origin of Product

United States

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